molecular formula C21H21N3O2 B2389896 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone CAS No. 2034416-96-9

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone

Cat. No.: B2389896
CAS No.: 2034416-96-9
M. Wt: 347.418
InChI Key: OHWOSIXQZHQBHT-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Photochemical Behavior

The photochemical behavior of 1,2,4-oxadiazole derivatives has been studied, revealing that upon irradiation, some derivatives undergo a ring photoisomerization to 1,3,4-oxadiazoles through a potential ‘ring contraction–ring expansion’ route. This highlights the importance of oxadiazole derivatives in photochemical applications and their potential utility in designing photoresponsive materials (Buscemi et al., 1988).

Crystal Packing

Research on the crystal packing of 1,2,4-oxadiazole derivatives has provided insights into the role of non-covalent interactions in their supramolecular architectures. These interactions, including lone pair-π interactions and halogen bonding, significantly influence the crystal packing of these compounds, which is crucial for understanding their solid-state properties and applications in materials science (Sharma et al., 2019).

Synthetic Routes

New synthetic routes to oxadiazole derivatives have been explored, demonstrating the versatility and reactivity of these compounds. For example, treating benzylcyanide with nitric oxide leads to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, a derivative that showcases the adaptability of oxadiazole chemistry for synthesizing novel compounds with potential applications in drug development and materials science (Bohle & Perepichka, 2009).

Antiproliferative Activity

The antiproliferative activities of certain oxadiazole derivatives have been evaluated, showing significant potential against various human cancer cell lines. This suggests that oxadiazole derivatives could serve as a basis for developing new anticancer agents, highlighting their importance in medicinal chemistry (Guan et al., 2015).

Material Science Applications

Oxadiazole derivatives have been incorporated into polymers to create materials with remarkable thermal stability and adsorption properties. These polymers demonstrate potential for applications in environmental remediation, such as the removal of heavy metal ions from aqueous solutions, and in the development of high-performance materials with specific electronic or optical properties (Mansoori & Ghanbari, 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitrile oxides and amidoximes.
  • Synthesis of the pyrrolidine ring via cyclization of appropriate precursors.
  • Coupling of the oxadiazole and pyrrolidine intermediates with the 2,5-dimethylphenylmethanone moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the phenyl or pyrrolidine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • **Oxidation

Properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-8-9-15(2)17(10-14)21(25)24-11-18(16-6-4-3-5-7-16)19(12-24)20-22-13-26-23-20/h3-10,13,18-19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWOSIXQZHQBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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